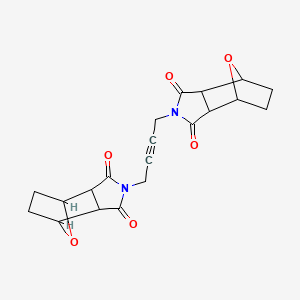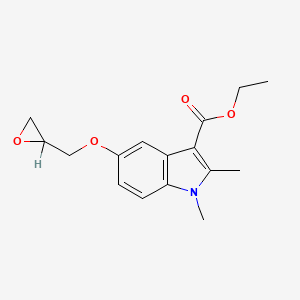
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Oxirane Formation: The oxirane group is introduced by reacting the hydroxyl group with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester undergoes various types of chemical reactions:
Oxidation: The oxirane group can be oxidized to form diols using reagents like osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts to open the oxirane ring and form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane group.
Alcohols: Formed from the reduction of the oxirane group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
科学研究应用
1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biological pathways involving epoxide hydrolases.
Material Science: Utilized in the development of novel polymers and materials with unique properties due to the presence of the reactive oxirane group.
作用机制
The mechanism of action of 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester involves its interaction with biological molecules through the reactive oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of biological pathways. The indole core can interact with various receptors and enzymes, influencing their activity and leading to diverse biological effects.
相似化合物的比较
Similar Compounds
1,2-Dimethyl-5-(hydroxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a hydroxyl group instead of an oxirane.
1,2-Dimethyl-5-(methoxymethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a methoxy group instead of an oxirane.
1,2-Dimethyl-5-(chloromethoxy)-1H-indole-3-carboxylic acid ethyl ester: Similar structure but with a chloro group instead of an oxirane.
Uniqueness
The presence of the oxirane group in 1,2-Dimethyl-5-(oxiranylmethoxy)-1H-indole-3-carboxylic acid ethyl ester makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the formation of a wide range of derivatives, making it a valuable intermediate in medicinal chemistry and material science.
属性
CAS 编号 |
76410-17-8 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
ethyl 1,2-dimethyl-5-(oxiran-2-ylmethoxy)indole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-4-19-16(18)15-10(2)17(3)14-6-5-11(7-13(14)15)20-8-12-9-21-12/h5-7,12H,4,8-9H2,1-3H3 |
InChI 键 |
BXCQKWYCADEMTC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3CO3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
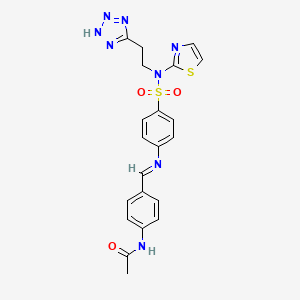

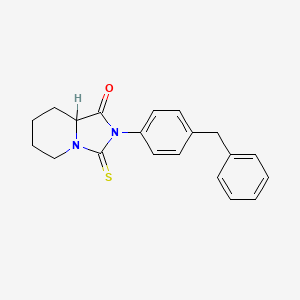
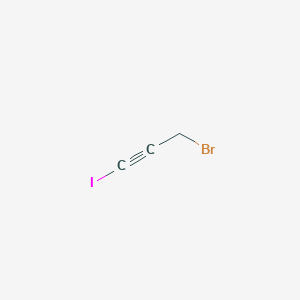
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
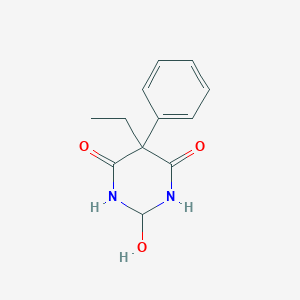
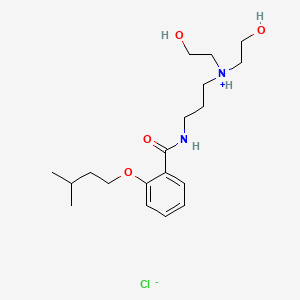

![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
